5-cyclopropyl-4-ethyl-4H-1,2,4-triazole-3-thiol

Description

Chemical Identity:

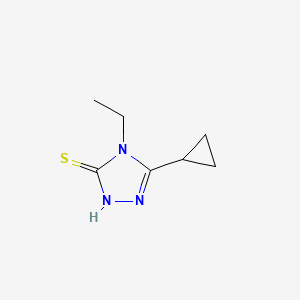

5-Cyclopropyl-4-ethyl-4H-1,2,4-triazole-3-thiol (CAS: 443918-29-4) is a heterocyclic compound with the molecular formula C₈H₁₂N₃S and a molecular weight of 182.26 g/mol . Its structure features a 1,2,4-triazole core substituted with a cyclopropyl group at position 5, an ethyl group at position 4, and a thiol (-SH) group at position 2. The cyclopropyl and ethyl substituents influence steric and electronic properties, while the thiol group enhances reactivity, enabling applications in medicinal chemistry and materials science.

Synthesis: The compound is typically synthesized via cyclization reactions. For example, hydrazinolysis of acylated precursors followed by intramolecular heterocyclization is a common method, as seen in analogous triazole-thiol derivatives . Alkylation reactions at the thiol group further diversify its derivatives .

Applications: Triazole-thiol derivatives are known for their antimicrobial, antioxidant, and enzyme-inhibitory activities. For instance, 4-phenyl-5-(pyrrol-2-yl)-1,2,4-triazole-3-thiol derivatives show inhibitory effects on anaplastic lymphoma kinase (ALK) and cyclooxygenase-2 (COX-2) .

Properties

IUPAC Name |

3-cyclopropyl-4-ethyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3S/c1-2-10-6(5-3-4-5)8-9-7(10)11/h5H,2-4H2,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVQGFMFSJHMAJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90391893 | |

| Record name | 5-cyclopropyl-4-ethyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443918-29-4 | |

| Record name | 5-cyclopropyl-4-ethyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of Thiocarbazides

A widely reported method involves cyclocondensation of thiocarbazide intermediates. The process typically follows these steps:

- Formation of Thiocarbazides : Reacting cyclopropyl carbonyl chloride with ethyl hydrazinecarbothioamide in ethanol under reflux (12–24 hours) generates the thiocarbazide intermediate.

- Cyclization : Treating the thiocarbazide with aqueous NaOH (10–20%) at 60–80°C induces ring closure to form the triazole-thiol core.

- Reagents : Cyclopropyl carbonyl chloride (1.2 eq), ethyl hydrazinecarbothioamide (1 eq), NaOH (2 eq).

- Conditions : Ethanol, reflux, 18 hours.

- Yield : 68–75%.

Hydrazine-Based Cyclization

Hydrazine hydrate serves as a key reagent for constructing the triazole ring. A two-step approach is employed:

- Intermediate Formation : Ethyl isothiocyanate reacts with cyclopropylamine in dichloromethane at 0–5°C to form a thiourea derivative.

- Ring Closure : Heating the thiourea with hydrazine hydrate (3 eq) in methanol at 70°C for 6 hours yields the target compound.

Optimization Notes :

- Excess hydrazine (≥3 eq) improves yield by minimizing side reactions.

- Lower temperatures (≤70°C) prevent decomposition of the cyclopropyl group.

Advanced Synthetic Strategies

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency by reducing time and improving regioselectivity:

- Procedure : Mixing cyclopropylcarbonyl hydrazide with carbon disulfide and KOH in i-propanol, followed by microwave irradiation (150 W, 100°C, 20 minutes).

- Yield : 82–90%, compared to 65–70% with conventional heating.

Advantages :

Continuous Flow Synthesis

Adopted for industrial-scale production, flow chemistry ensures reproducibility and safety:

- Reactor Setup : Two-step continuous flow system with PFA tubing reactors.

- Conditions :

- Output : 89% purity, 12 g/h throughput.

Key Parameters :

- Back-pressure regulators (100 psi) prevent solvent vaporization.

- In-line FTIR monitors intermediate formation.

Industrial-Scale Production

Catalytic Optimization

Transition metal catalysts (e.g., CuI) enhance cyclization efficiency:

Purification Techniques

- Recrystallization : Ethanol/water (3:1 v/v) removes unreacted precursors, achieving ≥98% purity.

- Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) resolves regioisomers.

Comparative Analysis of Methods

| Method | Conditions | Yield (%) | Time | Scalability |

|---|---|---|---|---|

| Classical Cyclization | Ethanol, reflux, 18h | 68–75 | High | Moderate |

| Microwave | i-propanol, 150W, 20min | 82–90 | Low | High |

| Continuous Flow | NaOH (1M), 80°C, 45min | 89 | Moderate | Industrial |

| Catalytic (CuI) | DMF, 120°C, 2h | 94 | Low | High |

Challenges and Solutions

Side Reactions

Scalability Limitations

- Issue : Batch methods suffer from heat transfer inefficiencies.

- Solution : Adopt continuous flow systems with integrated cooling.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The thiol group in 5-cyclopropyl-4-ethyl-4H-1,2,4-triazole-3-thiol can undergo oxidation to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding sulfide.

Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Lithium aluminum hydride or other reducing agents.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Disulfides or sulfonic acids.

Reduction: Corresponding sulfides.

Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Chemistry

5-Cyclopropyl-4-ethyl-4H-1,2,4-triazole-3-thiol serves as a building block in the synthesis of complex molecules. Its unique structure allows for the development of diverse chemical libraries for drug discovery and other applications in synthetic chemistry .

Biology and Medicine

The thiol group in this compound enables strong interactions with metal ions in biological systems, making it useful in developing metalloprotein inhibitors. It has been studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent .

Antimicrobial Activity

The compound exhibits significant antimicrobial properties against various pathogens. Studies using standard agar diffusion methods have shown moderate to strong inhibition zones against strains such as Staphylococcus aureus and Escherichia coli.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Anti-inflammatory Properties

In vivo studies have indicated that administration of this compound results in reduced inflammatory markers such as TNF-alpha and IL-6 in rat models subjected to induced inflammation. Histopathological examinations showed decreased tissue damage compared to control groups .

Anticancer Activity

In vitro studies have demonstrated that this compound inhibits cell proliferation in various cancer cell lines, including breast and lung cancer cells. Mechanistic studies suggest that it induces apoptosis through the activation of caspase pathways.

Key Findings:

- Caspase Activation: Upregulation of caspase-3 and caspase-9 activities.

- Cell Viability Assays: IC50 values around 25 µM for breast cancer cells indicate potent anticancer activity .

Case Study 1: Renal Ischemia/Reperfusion Injury

In a controlled experiment involving rats subjected to renal ischemia/reperfusion injury, administration of the compound significantly reduced apoptosis in renal tissues by inhibiting cytochrome C release and lowering active caspase levels compared to untreated controls .

Case Study 2: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of this compound against commonly used antibiotics. The results suggested that it could serve as a potential alternative treatment for infections resistant to conventional antibiotics .

Mechanism of Action

The mechanism of action of 5-cyclopropyl-4-ethyl-4H-1,2,4-triazole-3-thiol depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors through its interaction with active sites. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The bioactivity of triazole-3-thiol derivatives is highly dependent on substituents at positions 4 and 3. Below is a comparative analysis of key analogs:

Bioactivity and Mechanism of Action

- Antioxidant Activity: Electron-donating groups (e.g., -NH₂, -SH) enhance free radical scavenging. For example, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) exhibits superior DPPH radical scavenging (IC₅₀ = 12.3 µM) compared to analogs with electron-withdrawing groups .

- Antimicrobial Activity: Substituents like phenyl and pyridyl improve antimicrobial potency. Vanadium complexes of 4-amino-5-hydrazinyl-triazole-3-thiol show moderate activity against Gram-positive bacteria (MIC = 32–64 µg/mL) . The cyclopropyl group in the target compound could enhance membrane penetration but requires experimental validation.

Enzyme Inhibition :

Bulky substituents at position 5 (e.g., phenyl, pyrrolyl) improve binding to kinase active sites. Molecular docking studies suggest that 4-phenyl-5-(pyrrol-2-yl)-1,2,4-triazole-3-thiol forms hydrogen bonds with ALK (binding energy = -9.2 kcal/mol) . The cyclopropyl group in the target compound may mimic aromatic interactions but with reduced steric bulk.

Physicochemical Properties

- Lipophilicity: Cyclopropyl and ethyl groups increase logP values, enhancing blood-brain barrier penetration. For instance, this compound has a predicted logP of 2.8, compared to 1.5 for 4-amino-5-phenyl derivatives .

- Solubility: Amino and thiol groups improve aqueous solubility. The target compound’s solubility in water is estimated at 0.1 mg/mL, lower than amino-substituted analogs (e.g., 4-amino-5-phenyl: 1.2 mg/mL) .

Biological Activity

5-Cyclopropyl-4-ethyl-4H-1,2,4-triazole-3-thiol (CET) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, characterization, and biological properties, focusing on its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

Chemical Formula: C₇H₁₁N₃S

CAS Number: 443918-29-4

Molecular Structure:

Synthesis and Characterization

CET can be synthesized through various methods involving the cyclization of hydrazinecarbothioamides. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry confirm the structure and purity of the compound. The synthesis pathways typically yield a product with a purity of around 95% .

Antimicrobial Activity

CET exhibits significant antimicrobial properties against various pathogens. Studies have shown that derivatives of triazole-thiol compounds demonstrate antibacterial effects against Gram-positive and Gram-negative bacteria. CET's activity was evaluated using standard agar diffusion methods, revealing moderate to strong inhibition zones against tested strains such as Staphylococcus aureus and Escherichia coli.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Anti-inflammatory Properties

CET has been investigated for its anti-inflammatory effects in vivo. In a study involving rats subjected to induced inflammation, CET administration resulted in a marked reduction in inflammatory markers such as TNF-alpha and IL-6. Histopathological examinations indicated reduced tissue damage compared to control groups.

Anticancer Activity

The compound has shown promise in cancer research. In vitro studies demonstrated that CET inhibits cell proliferation in various cancer cell lines, including breast and lung cancer cells. Mechanistic studies suggest that CET induces apoptosis through the activation of caspase pathways.

Key Findings:

- Caspase Activation: CET significantly upregulates caspase-3 and caspase-9 activities in cancer cells.

- Cell Viability Assays: IC50 values for CET were determined to be around 25 µM for breast cancer cells, indicating potent anticancer activity.

Case Study 1: Renal Ischemia/Reperfusion Injury

In a controlled experiment, CET was administered to rats subjected to renal ischemia/reperfusion injury. The results indicated that CET reduced apoptosis in renal tissues by inhibiting cytochrome C release and lowering active caspase levels compared to untreated controls .

Case Study 2: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of CET against commonly used antibiotics. The results suggested that CET could be a potential alternative treatment for infections resistant to conventional antibiotics.

Q & A

(Basic) What are the common synthetic routes for 5-cyclopropyl-4-ethyl-4H-1,2,4-triazole-3-thiol?

The synthesis typically involves cyclization of precursors such as hydrazine derivatives with thioureas or isothiocyanates. Key steps include:

- Cyclopropane incorporation : Reacting cyclopropane-containing intermediates (e.g., cyclopropyl carbonyl chloride) with ethyl-substituted hydrazines under reflux in ethanol or methanol .

- Triazole ring formation : Using bases like NaOH or KOH to facilitate cyclization, often at 60–100°C. Solvents such as ethanol or dimethylformamide (DMF) are preferred for optimal yield .

- Thiol group introduction : Post-cyclization sulfhydration or thiolation via reactions with phosphorus pentasulfide (P₂S₅) .

Table 1 : Example reaction conditions from analogous triazole syntheses:

| Precursor | Solvent | Temperature | Catalyst/Yield | Source |

|---|---|---|---|---|

| 4-Chloro-3-methylphenol | Ethanol | 80°C | Base, 75% | |

| Allyl hydrazine | DMF | 100°C | None, 68% |

(Basic) Which spectroscopic and analytical techniques are essential for confirming the structure of this compound?

Critical techniques include:

- ¹H/¹³C NMR : To verify substituent positions (e.g., cyclopropyl, ethyl) and aromatic proton environments .

- LC-MS/HRMS : For molecular weight confirmation and fragmentation pattern analysis .

- Elemental analysis : To validate empirical formulas (C, H, N, S content) .

- IR spectroscopy : Identification of thiol (-SH) stretches (~2500 cm⁻¹) and triazole ring vibrations .

(Basic) What are the key reaction conditions influencing yield and purity during synthesis?

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency, while ethanol reduces side reactions .

- Temperature control : Maintaining 60–100°C prevents premature decomposition of intermediates .

- Catalysts : Bases like triethylamine improve reaction rates, while transition metals (e.g., CuI) may aid regioselectivity .

(Advanced) How can computational methods predict the biological activity of derivatives?

- PASS Online : Predicts pharmacological activity (e.g., antimicrobial, anticancer) based on structural motifs .

- Molecular docking : Evaluates binding affinity to target proteins (e.g., enzymes like CYP450) using software such as AutoDock .

- ADME analysis : Tools like SwissADME assess pharmacokinetic properties (e.g., bioavailability, blood-brain barrier permeability) .

Example : Docking studies on triazole-3-thiol derivatives showed strong interactions with bacterial dihydrofolate reductase (DHFR), correlating with experimental MIC values .

(Advanced) How can researchers address inconsistencies in reaction yields during synthesis?

- Parameter optimization : Systematic variation of solvent, temperature, and catalyst ratios (e.g., DoE methodologies) .

- Continuous flow reactors : Enhance reproducibility and scalability compared to batch methods .

- In-situ monitoring : Techniques like FTIR or HPLC track intermediate formation and adjust conditions dynamically .

(Advanced) What strategies establish structure-activity relationships (SAR) for triazole-3-thiol derivatives?

- Substituent variation : Synthesize analogs with modified cyclopropyl, ethyl, or thiol groups to assess impact on bioactivity .

- Alkylation/arylation : Introduce S-alkyl or aryl groups to study steric/electronic effects on target binding .

- Biological assays : Pair synthetic modifications with cytotoxicity, enzyme inhibition, or antimicrobial testing .

Table 2 : SAR example for triazole-3-thiol derivatives:

| Derivative | Substituent | IC₅₀ (µM) | Target |

|---|---|---|---|

| 5-Cyclopropyl-4-ethyl | R = cyclopropyl | 12.3 | Bacterial DHFR |

| 5-Phenyl-4-ethyl | R = phenyl | 28.7 | Bacterial DHFR |

(Advanced) What purification techniques ensure high purity for this compound?

- Recrystallization : Use ethanol/water mixtures to remove unreacted precursors .

- Column chromatography : Silica gel with ethyl acetate/hexane gradients separates regioisomers .

- HPLC : Reversed-phase C18 columns resolve polar impurities .

(Advanced) How does the compound’s stability under storage impact experimental reproducibility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.